Home > Products > Screening Compounds P123361 > N~2~-ethyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
N~2~-ethyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide -

N~2~-ethyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-5325386
CAS Number:
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT(1A) receptor antagonist. In clinical development, it has shown potential for treating anxiety and mood disorders. Research has shown it exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching up to 72% occupancy at doses that produce minimal side effects [].

N-(2-Ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide

  • Compound Description: This compound, a phenylacetamide derivative, was the subject of a study to develop a modified synthetic route using carbon-14 labeling []. This suggests an interest in understanding its metabolic fate and distribution in biological systems, which is often crucial for drug development.

2-Ethyl-6-methyl-3-hydroxypyridinium N-acetyl-6-aminohexanoate

  • Compound Description: This compound, a derivative of acexamic acid, has shown potential in stimulating bone regeneration and mineralization in osteoporosis []. Additionally, studies suggest this compound may possess reparative properties beneficial for skin wound healing, potentially by influencing growth factor levels and accelerating the healing process in burn models [].

3-(Substituted phenyl)-N-(2-hydroxy-2-(substituted phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative activity against various cancer cell lines []. They exhibited promising results, with some compounds demonstrating potent inhibition of cancer cell growth.

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI)

  • Compound Description: p-MPPI acts as a competitive antagonist of both postsynaptic and somatodendritic 5-HT(1A) receptors []. This compound showcases the ability to target specific receptor subtypes with high affinity and selectivity. It underscores the importance of understanding receptor pharmacology in developing drugs with targeted actions and potentially fewer side effects.

N-[1-(1-Benzothien-2-yl)ethyl]-N-hydroxyurea (Zileuton)

  • Compound Description: Zileuton is a known drug used in the treatment of asthma. Studies have focused on understanding its molecular structure and spectroscopic properties, as well as predicting its potential for other biological activities through computational methods []. This highlights the importance of continuous research on existing drugs to explore their full therapeutic potential.

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide

  • Compound Description: This compound exhibits high affinity for the melanin-concentrating hormone receptor 1 (MCHr1) and acts as a potent inhibitor of MCH-mediated Ca(2+) release []. This compound demonstrates promising potential as an orally efficacious treatment for obesity.

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide

  • Compound Description: This compound was used to modify hydrous zirconium oxide, creating a composite material with a high capacity for removing Ni(II) from aqueous solutions [].

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound has been identified as a potential genotoxic impurity in the anti-cancer drug Osimertinib mesylate. Analytical methods have been developed for its trace-level quantification to ensure drug safety and efficacy [].

N-(2,2-Dichloro-2-phenylethylidene)arenesulfonamides

  • Compound Description: These compounds serve as intermediates in a two-step synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines [].

1-[(2-Acetylamino)ethyl]imidazolone

  • Compound Description: This compound, when reacted with KSCN in the presence of AcOH, unexpectedly yielded an imidazooxazolone derivative []. This unusual reaction highlights the complexity of chemical synthesis and the potential for unforeseen outcomes.

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor []. It demonstrated excellent FLAP binding, potent inhibition of LTB4 synthesis, and a favorable pharmacokinetic profile.

N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea

  • Compound Description: This compound is a gastric antisecretory agent. Research focused on using isotopic substitution (deuterium or fluorine) to affect its metabolic stability and antisecretory potency [].

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

  • Compound Description: Astemizole, a non-sedating H1 antihistamine, has a known crystal structure []. Understanding its structural features provides insights into its interactions at a molecular level.

N-[2-(Bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazine Derivatives

  • Compound Description: These compounds, including GBR 12909 and GBR 12935, act as dopamine transporter inhibitors []. Research explored how structural variations within this class affected binding affinity and selectivity for monoamine transporters.

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

  • Compound Description: This compound and its enantiomers were synthesized and evaluated for their PI3Kα kinase inhibitory activity and anticancer potential []. The research highlights the importance of stereochemistry in drug activity, as the R- and S-enantiomers exhibited different levels of potency.

2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide

  • Compound Description: This compound has a reported crystal structure []. Structural information is crucial for understanding the compound's potential interactions and properties.
  • Compound Description: This class of compounds was explored for antimalarial activity. Compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one showed promising in vitro activity against Plasmodium falciparum [].

4-Ethyl-3,5-bis(phenylimino)-1,2,4-dithiazolidine and 2-Ethyl-4-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-thione

  • Compound Description: These two compounds are isomeric products formed in the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate []. Their structures were determined by X-ray diffraction.

N-1,3-Thiazol-2-ylacetamides of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines

  • Compound Description: These compounds exhibited antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi []. Their mechanism of action and structure-activity relationships were investigated.

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound has been reported [].

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure is reported, with a focus on its conformational properties and intermolecular interactions [].
  • Compound Description: These complexes were synthesized and characterized for their spectroscopic, magnetic, and biological properties, including superoxide dismutase (SOD) activity, and antibacterial and antifungal effects [].

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor investigated for its pulmonary vasodilator effects in rats, including its potential for treating pulmonary hypertension [].

S-[2-(Phenylthio-, Phenylsulfinyl-, and Phenylsulfonyl)ethyl]-N-p-tosylsulfilimines

  • Compound Description: This series of compounds was used to investigate the β-substituent effect on the rate of Ei elimination reactions [].

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

  • Compound Description: SB-277011 is a potent and selective dopamine D(3) receptor antagonist. It shows potential as an antipsychotic agent with improved oral bioavailability and CNS penetration compared to earlier analogues [].

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) investigated for its anticancer activity. Research has focused on understanding mechanisms of resistance to this agent [].

1-(2-Aminoethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan Derivatives

  • Compound Description: These compounds, including ureas and carbamates, are derivatives of 1-(2-aminoethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan. Their synthesis and properties have been studied [].

Ethyl 5-methyl-1-(2′-pyridyl)pyrazole-3-carboxylate (EMPyPzC)

  • Compound Description: This compound is a ligand used to form complexes with cobalt(II), nickel(II), and copper(II) ions []. The complexes were characterized to understand the coordination behavior of the ligand and the properties of the resulting metal complexes.

N-(2-(Indol-3-yl)ethyl)-7-chloroquinolin-4-amines

  • Compound Description: These compounds were synthesized and evaluated for their cytotoxicity and antileishmanial activity. Some showed promising activity against Leishmania species while exhibiting moderate cytotoxicity [].

N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

  • Compound Description: This series of compounds was investigated for its serotonin 5-HT3 and dopamine D2 receptor antagonistic activity [].

(S)-5-Nitro-N-(1-phenylethyl)pyridin-2-amine Derivatives

  • Compound Description: These compounds were designed and synthesized to study their non-linear optical properties [, ].

N-1-(1'-Naphthyl)ethyl-O-tert-butylhydroxylamine

  • Compound Description: This chiral auxiliary facilitates the synthesis of enantiomerically pure aldehydes and methyl ketones [].

N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide (Agomelatine)

  • Compound Description: Agomelatine is an antidepressant and anxiolytic drug. Research has focused on developing new solid forms, such as co-crystals, to improve its physicochemical properties [].

N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride (RS-17053)

  • Compound Description: RS-17053 is a selective α1A-adrenoceptor antagonist. Research has investigated its pharmacological properties and its affinity for α1-adrenoceptors in human lower urinary tract tissues [].

Properties

Product Name

N~2~-ethyl-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(2-phenylethyl)acetamide

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H22N2O3S/c1-2-20(24(22,23)17-11-7-4-8-12-17)15-18(21)19-14-13-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,19,21)

InChI Key

JOSROGFBLRGZSD-UHFFFAOYSA-N

SMILES

CCN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.